4-methyl-2-oxo-2H-pyran-6-carboxamide
Description
Contextualization of 4-Methyl-2-oxo-2H-pyran-6-carboxamide within the Pyranone Chemical Class
This compound belongs to the pyranone class of heterocyclic compounds. Pyranones are characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.org There are two main isomers of pyranone: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.org The title compound is a derivative of 2-pyrone, which is an unsaturated lactone. wikipedia.org The 2-pyrone structure is a fundamental motif found in numerous natural products, including coumarins, bufanolides, and kavalactones. wikipedia.org
The structure of this compound features a methyl group at the 4-position and a carboxamide group at the 6-position of the 2-pyrone ring. This specific substitution pattern influences the molecule's electronic properties and potential reactivity. The 2-pyrone ring itself is considered to have mixed aromatic and aliphatic characteristics. stackexchange.com While it contains 6 π-electrons, which would suggest aromaticity according to Hückel's rule, the presence of the exocyclic carbonyl group and the oxygen heteroatom leads to a more complex electronic distribution. stackexchange.com This dual nature makes 2-pyrones versatile building blocks in organic synthesis. wikipedia.org
Historical Development and Evolution of Research Directions in Pyranone Chemistry
The study of pyranone chemistry has a rich history, initially driven by the isolation and structural elucidation of natural products. iosrjournals.org Early research focused on understanding the fundamental properties and reactions of the pyranone ring. Over the decades, the focus has shifted towards harnessing the synthetic versatility of pyranones. iosrjournals.org
A significant evolution in pyranone chemistry has been the development of novel synthetic methodologies. Classical approaches such as the Pechmann condensation for coumarin (B35378) synthesis and the Knoevenagel condensation have been complemented by modern techniques, including microwave-assisted synthesis and various catalytic methods. researchgate.net These advancements have enabled the efficient construction of complex pyranone-containing molecules. researchgate.net
Furthermore, the research direction has expanded from simple structural studies to in-depth investigations of the biological activities of pyranone derivatives. iosrjournals.org The recognition that the pyranone scaffold is a "privileged structure" in medicinal chemistry has spurred extensive research into its potential as a framework for developing new therapeutic agents. nih.gov
Overview of Current Academic Research Landscape and Key Areas of Investigation for Pyranone Scaffolds
The current academic research landscape for pyranone scaffolds is vibrant and multidisciplinary, with key areas of investigation including:
Natural Product Synthesis: The total synthesis of complex natural products containing the pyranone motif remains a significant area of research. These endeavors not only provide access to rare and biologically active compounds but also drive the development of new synthetic strategies. nih.gov
Medicinal Chemistry: Pyranone derivatives are being extensively explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov For instance, pyran-based compounds have been investigated for their potential in treating Alzheimer's disease and infections caused by viruses like HIV and hepatitis C. nih.gov
Catalysis: The development of catalytic methods for the synthesis and transformation of pyranones is a major focus. This includes the use of transition metal catalysts and organocatalysts to achieve high levels of stereoselectivity and efficiency. nih.gov
Materials Science: The unique photophysical and electronic properties of some pyranone derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.
Research into pyranone scaffolds is often aimed at creating diverse molecular structures with high atom economy and reduced waste through methods like multicomponent reactions. mdpi.com The pyran nucleus is considered a vital source of biologically important molecules, driving continuous interest in the synthesis of novel derivatives. bohrium.com
Data Tables
Table 1: Properties of the Parent Compound, 2-Pyrone
| Property | Value |
| Molecular Formula | C₅H₄O₂ |
| Molar Mass | 96.08 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 206-209 °C |
| Isomer | 4-Pyrone |
Data sourced from public chemical databases. wikipedia.orgnih.gov
Table 2: Key Research Areas for Pyranone Scaffolds
| Research Area | Focus |
| Natural Product Synthesis | Total synthesis of complex molecules containing the pyranone ring. |
| Medicinal Chemistry | Exploration of anticancer, anti-inflammatory, and antimicrobial activities. |
| Catalysis | Development of stereoselective and efficient synthetic methods. |
| Materials Science | Investigation of photophysical and electronic properties for novel materials. |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-oxopyran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXXTYYQNVMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372320 | |
| Record name | 4-methyl-2-oxo-2H-pyran-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254982-62-2 | |
| Record name | 4-methyl-2-oxo-2H-pyran-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Methyl 2 Oxo 2h Pyran 6 Carboxamide and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring System
The 2H-pyran-2-one ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, a characteristic that can be extrapolated to its derivatives. clockss.org
Electrophilic Substitution: The aromatic character of the 2H-pyran-2-one system is evident in its electrophilic substitution reactions. clockss.org Generally, reactions such as nitration, sulfonation, and halogenation occur selectively at the C-3 and C-5 positions, which are the nucleophilic centers of the ring. clockss.orgresearchgate.net For 4-methyl-2-oxo-2H-pyran-6-carboxamide, the C-4 position is blocked by a methyl group. Therefore, electrophilic attack would be predicted to occur predominantly at the C-3 and C-5 positions, with the directing effects of the existing substituents playing a crucial role in the regioselectivity.
Nucleophilic Substitution: The pyranone ring is inherently electron-deficient, making it susceptible to nucleophilic attack. clockss.org There are three primary electrophilic centers: the carbonyl carbon (C-2) and the ring carbons at the C-4 and C-6 positions. clockss.orgresearchgate.net Nucleophilic attack on the pyranone ring, particularly at these positions, often initiates ring-opening or rearrangement reactions rather than simple substitution. clockss.org However, substitution can be achieved under certain conditions. For instance, the synthesis of 4-amino-2-oxo-2H-pyran derivatives has been accomplished by the reaction of 4-(methylthio)-2-oxo-2H-pyrans with various secondary amines, demonstrating a nucleophilic substitution at the C-4 position. mdpi.comacs.org
Table 1: Regioselectivity in Reactions of the 2H-Pyran-2-one Ring
| Reaction Type | Position(s) of Attack | Rationale | Representative Reactions | Source(s) |
|---|---|---|---|---|
| Electrophilic Substitution | C-3, C-5 | Aromatic-like character; positions of highest electron density. | Nitration, Sulfonation, Halogenation | clockss.org |
| Nucleophilic Attack | C-2, C-4, C-6 | Electron-deficient centers due to the lactone and conjugated system. | Ring-opening, Rearrangements | clockss.orgresearchgate.net |
Ring-Opening and Rearrangement Reactions of 2H-Pyran-2-ones
A hallmark of 2H-pyran-2-one chemistry is its propensity to undergo ring-opening and subsequent rearrangement when treated with nucleophiles. clockss.org These transformations are valuable in synthetic chemistry as they allow for the conversion of the pyranone scaffold into a wide array of other heterocyclic and carbocyclic systems. clockss.orgresearchgate.net
The reaction pathway is highly dependent on the nature of the nucleophile. nih.gov With nitrogen nucleophiles like ammonia, primary amines, and hydrazine, the initial attack typically occurs at the C-6 or C-2 position, leading to the opening of the lactone ring. The resulting open-chain intermediate can then undergo intramolecular cyclization to form new ring systems. clockss.orgresearchgate.net
A notable example relevant to the title compound is the base-catalyzed intramolecular ring transformation of 2H-pyranone carboxamides with hydrazine. This reaction leads to a scaffold shift, converting the pyranone carboxamide into a biologically significant pyrazolyl acetamide. researchgate.net The proposed mechanism involves an initial nucleophilic attack by hydrazine, followed by ring opening and subsequent recyclization to form the pyrazole (B372694) ring. researchgate.net Similarly, reactions with other dinucleophiles can lead to the formation of pyridones, pyrimidines, or benzodiazepines. researchgate.netresearchgate.net
Table 2: Examples of Ring Transformation Reactions of Pyranone Derivatives
| Pyranone Derivative | Reagent/Nucleophile | Resulting Product Scaffold | Source(s) |
|---|---|---|---|
| 2H-Pyranone Carboxamide | Hydrazine (Base-catalyzed) | Pyrazolyl Acetamide | researchgate.net |
| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Ammonia, Aniline (B41778), Hydrazine | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |
| 2H-Pyran-2-ones | Carbon Nucleophiles (e.g., from 1,4-cyclohexanedione) | Spirocyclic Ketals / 2-Tetralones | mdpi.com |
| 2H-Furo[3,2-b]pyran-2-ones | Hydrazines, Hydroxylamine | Pyrazol-3-ones, Isoxazolones | nih.gov |
Functional Group Interconversions at the Carboxamide Moiety and Pyranone Substituents (e.g., Oxidation, Reduction)
The substituents on the pyranone ring, namely the C-6 carboxamide and the C-4 methyl group, can be chemically modified through various functional group interconversions.
Carboxamide Moiety: The carboxamide group at C-6 can undergo several standard transformations.
Hydrolysis: Acidic or basic hydrolysis will convert the carboxamide to the corresponding carboxylic acid, 6-methyl-4-oxo-4H-pyran-2-carboxylic acid. sigmaaldrich.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can reduce the carboxamide to the corresponding aminomethyl derivative, 6-(aminomethyl)-4-methyl-2H-pyran-2-one. fiveable.meimperial.ac.uk
Dehydration: Dehydration of the primary carboxamide would yield the corresponding nitrile, 4-methyl-2-oxo-2H-pyran-6-carbonitrile.
Transamidation: It is also possible to exchange the amine portion of the amide through transamidation reactions, for example, via copper(II) catalysis. organic-chemistry.org The synthesis of various N-substituted 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives has been achieved by coupling the corresponding carboxylic acid with different amines using peptide coupling agents like TBTU. tubitak.gov.trresearchgate.net
Pyranone Substituents:
Oxidation of the Methyl Group: The C-4 methyl group is generally resistant to oxidation, but under harsh conditions using strong oxidizing agents, it could potentially be oxidized to a formyl group or a carboxylic acid.
Reduction of the Pyranone Ring: The conjugated double bonds of the pyranone ring can be reduced. Catalytic hydrogenation can lead to the saturation of the ring, yielding dihydropyranone or tetrahydropyranone derivatives. The specific product depends on the catalyst and reaction conditions.
Table 3: Potential Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group | General Reaction Type | Source(s) |
|---|---|---|---|---|
| C6-Carboxamide | H3O+ or OH- | C6-Carboxylic Acid | Hydrolysis | sigmaaldrich.com |
| C6-Carboxamide | LiAlH4 or BH3 | C6-Aminomethyl | Reduction | fiveable.meimperial.ac.uk |
| C2-Carboxylic Acid | Amine, TBTU, NMM | C2-Carboxamide | Amide Coupling | tubitak.gov.trresearchgate.net |
| C=C Double Bonds | H2, Pd/C | C-C Single Bonds | Catalytic Hydrogenation | imperial.ac.uk |
Cycloaddition and Pericyclic Reactions Involving the Pyranone Core (e.g., Inverse Electron Demand Diels-Alder)
The conjugated diene system within the 2H-pyran-2-one ring makes it an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netwikipedia.org These reactions are powerful tools for constructing complex six-membered rings with high stereocontrol. wikipedia.org
Diels-Alder Reactions: 2H-pyran-2-ones typically function as the diene component in [4+2] cycloadditions. researchgate.net Because the pyranone ring is electron-deficient, particularly when substituted with electron-withdrawing groups, it is an excellent candidate for inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. researchgate.netrsc.org The presence of the electron-withdrawing carboxamide group at C-6 in this compound would further enhance its reactivity in IEDDA scenarios. The initial cycloaddition often yields a bridged bicyclic lactone, which can subsequently lose carbon dioxide via a retro-Diels-Alder reaction to afford highly substituted cyclohexadiene or aromatic compounds. researchgate.netrsc.org
Photochemical Cycloadditions: In addition to thermally induced Diels-Alder reactions, 2-pyrones can undergo photochemical [2+2] cycloadditions with alkenes. researchgate.nettaylorfrancis.com These reactions are typically induced by UV irradiation and can proceed via a triplet sensitized pathway. researchgate.net The mode of cycloaddition and the resulting stereochemistry depend on the substitution pattern of both the pyranone and the alkene. researchgate.net
Table 4: Cycloaddition Reactions of 2H-Pyran-2-ones
| Reaction Type | Role of Pyranone | Dienophile/Partner | Key Features | Source(s) |
|---|---|---|---|---|
| Diels-Alder [4+2] | Diene | Alkenes, Alkynes | Forms bicyclic lactones; often followed by CO2 extrusion. | researchgate.netwikipedia.org |
| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-deficient Diene | Electron-rich Alkenes, Strained Alkynes | Enhanced reactivity for pyranones with electron-withdrawing groups. | researchgate.netrsc.org |
| Photochemical [2+2] | Alkene partner | Alkenes | Forms cyclobutane (B1203170) rings; often requires triplet sensitization. | researchgate.nettaylorfrancis.com |
Mechanistic Investigations of Thermal and Photochemical Transformations of Pyranone Systems
The transformations of pyranone systems under thermal and photochemical conditions have been the subject of detailed mechanistic studies. These investigations reveal complex reaction pathways involving reactive intermediates.
Photochemical Transformations: Upon UV irradiation, 2-pyrone itself can undergo several distinct photochemical reactions:
Electrocyclic Ring-Opening: A primary photochemical process is a disrotatory electrocyclic ring-opening to form a transient ketene (B1206846) intermediate. researchgate.nettaylorfrancis.comcdnsciencepub.com This ketene can be trapped by nucleophiles like methanol. cdnsciencepub.com
Valence Isomerization: 2-pyrone can isomerize to its bicyclic valence isomer, a bicyclo[2.2.0]lactone. researchgate.nettaylorfrancis.com This valence isomer was famously used as a precursor in the synthesis of cyclobutadiene. researchgate.net
Dimerization: Photochemical dimerization can also occur, leading to various cyclobutane-containing adducts. researchgate.nettaylorfrancis.com
The specific pathway followed depends on the irradiation wavelength, solvent, and the presence of sensitizers. researchgate.netcdnsciencepub.com For substituted pyranones, the nature and position of the substituents can significantly influence the quantum yields and the ratio of products formed.
Thermal Transformations: Thermally, the most significant reaction of the Diels-Alder adducts of 2-pyrones is the retro-[4+2] cycloaddition, which results in the extrusion of carbon dioxide to yield aromatic or hydroaromatic systems. wikipedia.org The thermal stability of the pyranone ring itself is considerable. However, at high temperatures, decomposition can occur. Computational studies on the thermal decomposition of related dihydropyran molecules suggest that retro-Diels-Alder type reactions involving concerted mechanisms with six-membered cyclic transition states are plausible pathways. researchgate.net Mechanistic studies on the thermal decomposition of related fluorinated ether carboxylic acids also point towards the cleavage of bonds adjacent to activating groups like carbonyls as a key initial step. nih.gov For this compound, thermal reactions would likely involve either cycloaddition processes or, at higher temperatures, decomposition initiated at the most labile sites, such as the lactone or amide functionalities.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 4 Methyl 2 Oxo 2h Pyran 6 Carboxamide and Pyranone Analogs
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties (HOMO-LUMO)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) can accurately predict molecular properties. jacsdirectory.commaterialsciencejournal.org
Geometry Optimization: DFT calculations are first employed to find the lowest energy structure (the optimized geometry) of a molecule. For pyranone analogs, these calculations confirm the planarity of the pyran ring. scifiniti.comscifiniti.com In a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related heterocyclic system, DFT computations predicted a planar benzene (B151609) ring and a non-planar dihydropyrimidine (B8664642) ring. materialsciencejournal.org The self-consistent field (SCF) energy for this molecule was calculated to be -1107.69 a.u. with a dipole moment of 4.05 Debye. materialsciencejournal.org Similarly, for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the SCF energy was found to be -878.57 a.u. with a dipole moment of 3.71 Debye using the B3LYP/6-311G(d,p) level of theory. jacsdirectory.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally signifies lower reactivity and greater stability. nih.govyoutube.com
In studies of pyranone analogs, the HOMO and LUMO are often located on the pyran ring itself, indicating this moiety is central to the molecule's reactivity. scifiniti.comscifiniti.com For some pyran derivatives, the HOMO-LUMO energy gap is found to be relatively small, suggesting high polarizability and chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) is often used to calculate these energies. researchgate.net
Below is a table of representative bond lengths calculated for a pyranone analog using DFT methods.
| Bond | Tautomer A (Å) | Tautomer B (Å) |
|---|---|---|
| O(3)–C(7) | 1.313 | 1.259 |
| O(4)–C(27) | 1.250 | 1.302 |
| C(6)–C(7) | 1.413 | 1.458 |
| C(6)–C(27) | 1.467 | 1.411 |
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov
For pyranone analogs and related heterocycles, MEP analysis clearly identifies the electron-rich and electron-deficient regions. jacsdirectory.comresearchgate.net In a study of a tetrahydropyrimidine (B8763341) derivative, MEP analysis was performed at the B3LYP/6-311++G(d,p) level to visualize these reactive zones. materialsciencejournal.org The negative potential is often localized around electronegative atoms like oxygen and nitrogen, highlighting them as sites for electrophilic interaction. mdpi.com
Fukui Function Analysis: The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to quantify the reactivity of a specific atom within a molecule. elsevierpure.com It measures the change in electron density at a particular point when the total number of electrons in the system changes. This analysis allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). semanticscholar.org For various heterocyclic systems, Fukui functions have been successfully used to pinpoint the specific atoms involved in chemical reactions.
Quantum Chemical Descriptors and Global/Local Reactivity Indices
Beyond HOMO-LUMO energies, a range of quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. science.govmdpi.com These global reactivity indices are derived from the HOMO and LUMO energy values and provide a quantitative measure of chemical behavior.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). scifiniti.com
Studies on pyranone analogs have utilized these descriptors to compare the reactivity of different forms, such as tautomers. scifiniti.comscifiniti.com For example, the reactivity of two tautomeric forms of 4-hydroxy-6-neopentyl-2H-pyran-2-one was characterized, revealing differences in their ionization energy, electron affinity, and electrophilicity index. scifiniti.com
| Descriptor | Tautomer A | Tautomer B |
|---|---|---|
| Ionization Energy (I) | 6.67 | 7.18 |
| Electron Affinity (A) | 1.96 | 2.22 |
| Chemical Potential (μ) | -4.31 | -4.70 |
| Electrophilicity Index (ω) | 1.97 | 2.23 |
| Softness (S) | 0.42 | 0.40 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about conformational changes, solvent effects, and the stability of molecular complexes. youtube.com
For pyranone derivatives, MD simulations have been employed to investigate their dynamic behavior and interactions within biological systems. In a study of 5-oxo-dihydropyranopyran derivatives as potential anti-cancer agents, MD simulations were performed to confirm the stability of the compound when bound to the active site of the CDK2 enzyme. nih.gov The simulation tracks parameters like the root-mean-square deviation (RMSD) of the protein and ligand over time; stable RMSD values indicate that the complex has reached equilibrium and the binding mode is stable. nih.gov Such simulations are crucial for drug design, as they can validate docking poses and reveal key interactions that stabilize the ligand-protein complex. nih.govnih.gov
Transition State Analysis and Reaction Mechanism Elucidation via Computational Methods
Understanding a chemical reaction requires characterizing not only the reactants and products but also the high-energy transition state (TS) that connects them. Computational methods are exceptionally well-suited for locating and analyzing these transient structures. nih.gov The energy of the transition state determines the activation energy barrier of a reaction, which in turn governs the reaction rate.
A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogs provides a clear example of this application. mdpi.com Using DFT, researchers identified a six-membered cyclic transition state for the decomposition reaction. The calculations revealed that methyl substituents on the pyran ring decrease the activation free energy, thus favoring the decomposition. mdpi.com The analysis of the transition state structure also provides insights into the reaction mechanism, such as the degree of synchronicity in bond breaking and forming, and the polarity of the activated complex. mdpi.com The identification of a transition state is computationally confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Structure Activity Relationships Sar and Mechanistic Biological Investigations of Pyranone Derivatives
Design Principles for Modulating Biological Activity through Pyranone Scaffold Modification
The design of biologically active molecules based on the pyranone scaffold hinges on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. iosrjournals.orgnih.gov SAR studies help identify the key structural features essential for their biological function, allowing for the rational design of more effective derivatives. nih.gov
Key design principles include:
Substitution Pattern: The introduction of various substituents at different positions of the pyranone ring is a primary strategy to modulate activity. For instance, in a series of 6-aryl-4-hydroxy-2-pyrones, the addition of monoprenylated groups led to significant in vitro antibacterial activity. tandfonline.com Similarly, for pyranopyrimidine analogs, the presence of electron-donating groups (like methoxy (B1213986) and hydroxy) on a phenyl ring at the C4 position was found to enhance antibacterial properties. nih.gov
Halogenation: Incorporating halogen atoms can profoundly impact a molecule's biological profile. In one study, new monoprenylated and diprenylated 2-pyrone derivatives with different halogen substituents were synthesized, with some showing remarkable activity against drug-resistant bacteria. tandfonline.com Specifically, 6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one demonstrated a synergistic effect with ampicillin (B1664943) against β-lactamase-producing Klebsiella pneumoniae. tandfonline.com
Side-Chain Modification: The nature of side chains plays a critical role. For xanthone-based pyran derivatives studied for anti-Alzheimer's activity, the chain length and linearity of the hydrocarbon side chain at the C-3 position were important determinants of inhibitory effects. nih.gov
Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the molecule with other groups that retain similar biological activity (bioisosteres) is a common strategy. The pyranopyrimidine scaffold itself is a promising heterocyclic system that has been explored for various biological activities, including antimicrobial and anticancer effects. nih.govasianjpr.com
These principles demonstrate that systematic modification of the core pyranone structure, such as that in 4-methyl-2-oxo-2H-pyran-6-carboxamide, is a viable strategy for the discovery of novel therapeutic leads. iosrjournals.org
In Vitro Studies of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, CDK2, Src, EZH2)
Derivatives of the pyranone scaffold have been extensively studied as inhibitors of various enzymes implicated in human diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of AChE and BChE is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Novel tetrahydropyrimidine-5-carboxamide derivatives, which share a carboxamide functional group with the title compound, have been synthesized and evaluated as AChE inhibitors. nih.gov In a different study, a series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives were found to be potent, selective, and mixed-type dual inhibitors of both AChE and BChE. nih.gov Molecular docking studies suggested these compounds bind to both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its overexpression is linked to the development of various cancers. mdpi.commdpi.com Consequently, CDK2 inhibitors are attractive anticancer agents. nih.govrsc.org Several studies have identified pyran-containing compounds as effective CDK2 inhibitors. nih.govnih.gov For example, certain 4H-pyran derivatives were shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity of CDK2. nih.gov Another study on new pyridine (B92270) and pyrazolopyridine derivatives identified several compounds with potent CDK2 inhibitory activity, with IC₅₀ values in the sub-micromolar range, comparable to or better than the reference inhibitor roscovitine. nih.gov Docking studies revealed that these inhibitors bind to key amino acid residues like Leu83 in the ATP-binding site of the enzyme. nih.gov
The table below summarizes the inhibitory activities of selected pyranone and related derivatives against various enzymes.
| Compound Type | Target Enzyme | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |
| Pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| Pyridone 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| Pyrazolopyridine 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Pyrazole (B372694) Derivative 9 | CDK2/cyclin A2 | 0.96 | - | - |
| Pyrazole Derivative 7d | CDK2/cyclin A2 | 1.47 | - | - |
| 2-Aryl-6-carboxamide benzoxazole 36 | Acetylcholinesterase | 0.0077 | Donepezil | 0.021 |
| 2-Aryl-6-carboxamide benzoxazole 36 | Butyrylcholinesterase | 0.063 | Donepezil | 1.96 |
Receptor Binding Studies and Ligand-Target Interaction Analysis at a Mechanistic Level
Mechanistic understanding of how pyranone derivatives interact with their biological targets is often elucidated through receptor binding and molecular docking studies. These studies provide insights into the specific binding modes and intermolecular forces that govern ligand-receptor recognition.
For example, a series of novel N-aryl-2-pyridone-3-carboxamide derivatives were investigated as agonists for the Cannabinoid Receptor Type 2 (CB2R), a G protein-coupled receptor involved in analgesic and anti-inflammatory processes. nih.gov Molecular docking studies predicted that these ligands bind within a transmembrane region of the receptor. nih.gov The binding pose was consistent with that of other known agonists, occupying three distinct cavities within the binding pocket in what is described as a "three-arm pose". nih.gov
In another example focused on opioid receptor antagonists, studies on naltrexone (B1662487) derivatives demonstrated that every oxygenated functional group within the molecule plays a significant role in facilitating binding to the opioid receptors. nih.gov While the core scaffold is different, this highlights the principle that specific functional groups, such as the ketone and amide groups in this compound, are likely crucial for target interaction and biological activity.
Computational drug design is a key tool for exploring these interactions. mdpi.com Molecular dynamics (MD) simulations and binding free energy calculations can validate the stability of a ligand within the active site of a protein and identify key amino acid residues that contribute most to the binding affinity. mdpi.com Such analyses are crucial for the structure-based design of new derivatives with improved binding affinity and selectivity. nih.govmdpi.com
Investigation of Anti-Microbial Activity Mechanisms (e.g., Fungal Mycelial Growth Inhibition, Bacterial Biofilm Suppression) in Pyranone Analogs
Pyranone derivatives are a well-established class of antimicrobial agents, with activities against a broad spectrum of bacteria and fungi. iosrjournals.orgresearchgate.netresearchgate.net Their mechanisms of action are diverse and include the disruption of cellular structures and the inhibition of key microbial processes like biofilm formation.
Fungal Mycelial Growth Inhibition: Certain pyranone derivatives have demonstrated potent antifungal properties. researchgate.net The compound 6-pentyl-2H-pyran-2-one (6PP), for instance, exhibits significant activity against the plant pathogenic oomycete Peronophythora litchii, with an estimated EC₅₀ (concentration inhibiting 50% of mycelial growth) of 43 μg/mL. nih.gov Studies on other fungi, such as Aspergillus species, have also isolated pyranone derivatives like asperlin (B1202182) that possess antifungal activity. researchgate.net The mechanism often involves the direct inhibition of mycelial growth, which is essential for fungal proliferation and invasion. nih.govresearchgate.net
Bacterial Biofilm Suppression: Bacterial biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to conventional antibiotics. youtube.com Pyranone analogs have emerged as promising agents that can inhibit biofilm formation or eradicate established biofilms. nih.gov For example, pseudopyronines A, B, and C, which are α-pyrone derivatives, show outstanding activity against Staphylococcus aureus and can inhibit over 80% of biofilm adhesion at sub-micromolar concentrations. nih.gov Other α-pyrone analogs have been shown to suppress the quorum sensing (QS) process in Pseudomonas aeruginosa, thereby inhibiting biofilm formation. acs.org Some halogenated pyrimidine (B1678525) derivatives have also been found to reduce S. aureus biofilm formation by over 90% at a concentration of 50 µg/mL. nih.gov The mechanism can also involve iron chelation, as iron is an essential nutrient for microbial growth and biofilm development. nih.gov
The table below presents the antimicrobial activity of selected pyranone derivatives.
| Compound | Target Organism | Activity | Concentration |
| Pseudopyronine B | S. aureus | >80% Biofilm Inhibition | 0.3 µM |
| Pseudopyronine C | S. aureus | >80% Biofilm Inhibition | 0.6 µM |
| 6-pentyl-2H-pyran-2-one (6PP) | P. litchii | Mycelial Growth Inhibition (EC₅₀) | 43 µg/mL |
| 2,4-dichloro-5-bromo-pyrrolopyrimidine | S. aureus | >90% Biofilm Inhibition | 50 µg/mL |
| 2,4-dichloro-5-iodo-pyrrolopyrimidine | S. aureus | >90% Biofilm Inhibition | 50 µg/mL |
Pre-clinical in vitro Cell-Based Assays for Mechanistic Understanding of Cellular Processes (e.g., Apoptosis Induction in Cancer Cell Lines)
Pre-clinical in vitro cell-based assays are essential for understanding the mechanisms by which pyranone derivatives exert their effects at a cellular level, particularly for anticancer applications. pharmaron.compharmaron.com These assays can elucidate complex mechanisms of action, including effects on cell viability, proliferation, and programmed cell death (apoptosis). pharmaron.comnih.gov
Apoptosis Induction in Cancer Cell Lines: A primary mechanism for the anticancer activity of many pyranone derivatives is the induction of apoptosis. researchgate.net Several studies have shown that pyranone compounds isolated from natural sources, such as the endophytic fungus Phoma sp., exhibit moderate to potent cytotoxic activity against various cancer cell lines, including human acute promyeloid leukemia (HL-60). nih.govfrontiersin.org For example, phomapyrone B showed an IC₅₀ value of 27.90 µM against HL-60 cells. frontiersin.org
The induction of apoptosis is often mediated through specific cellular pathways.
Intrinsic Mitochondrial Pathway: Some pyranone analogs, like the meriolin derivatives, trigger apoptosis via the intrinsic mitochondrial death pathway. mdpi.com This process is characterized by the activation of key effector proteins like caspase-9. mdpi.com
Overcoming Drug Resistance: Interestingly, some of these compounds can induce apoptosis even in cancer cells that have developed resistance to conventional therapies, such as those overexpressing the anti-apoptotic protein Bcl-2. mdpi.com This suggests they could be valuable for treating refractory cancers.
Cell Cycle Arrest: In addition to apoptosis, pyranone analogs can inhibit cancer cell proliferation by causing cell cycle arrest. mdpi.com For example, some derivatives have been shown to arrest the cell cycle in the G2/M phase, preventing the cells from dividing. mdpi.commdpi.com
The cytotoxic activities of selected pyranone derivatives against cancer cell lines are shown below.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Phomapyrone B | HL-60 (Leukemia) | 27.90 |
| Phomacumarin A | HL-60 (Leukemia) | 31.02 |
| Phomapyrone A | HL-60 (Leukemia) | 34.62 |
Data sourced from a study on pyranone derivatives from Phoma sp. frontiersin.org
These cell-based assays confirm that pyranone scaffolds are a promising foundation for developing new anticancer agents that function by inducing apoptosis and disrupting the cell cycle. nih.govmdpi.com
Synthesis and Research Exploration of Diverse Derivatives and Analogs of 4 Methyl 2 Oxo 2h Pyran 6 Carboxamide
Systematic Modification of the Carboxamide Moiety for Structure-Property Studies
The carboxamide group at the C-6 position of the 4-methyl-2-oxo-2H-pyranone ring presents a prime target for systematic modification to investigate structure-activity relationships (SAR). The synthesis of a variety of N-substituted carboxamides allows for the exploration of how different substituents impact the compound's physicochemical properties and biological activities.
A common strategy involves the amidation of the corresponding carboxylic acid or its activated derivatives. For instance, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid can be converted to its amide derivatives using coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as N-methylmorpholine (NMM). tubitak.gov.trresearchgate.net This method facilitates the introduction of a wide range of amine-containing fragments, including aromatic and heteroaromatic moieties. tubitak.gov.trresearchgate.net
For example, a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives were synthesized by reacting the parent carboxylic acid with various aromatic amines. tubitak.gov.tr This approach led to the creation of compounds such as 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide] and 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]. tubitak.gov.trresearchgate.net The synthesis typically proceeds by activating the carboxylic acid with TBTU and NMM in an appropriate solvent like dimethylformamide (DMF), followed by the addition of the desired amine. tubitak.gov.trresearchgate.net
Similarly, modifications on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core, a related heterocyclic system, have been explored to develop multi-target modulators of the endocannabinoid system. nih.gov These studies highlight the importance of the carboxamide moiety in dictating the pharmacological profile of the molecule. By introducing different aryl groups onto the carboxamide nitrogen, researchers have been able to fine-tune the compound's affinity and activity at cannabinoid receptors and its inhibitory effects on enzymes like fatty acid amide hydrolase (FAAH). nih.gov
The following table summarizes some examples of systematic modifications of the carboxamide moiety in related pyranone and pyridine (B92270) scaffolds:
| Parent Scaffold | Reagents and Conditions | Resulting Derivative | Reference |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid | Aromatic amine, TBTU, NMM, DMF | 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(aromatic)carboxamide] | tubitak.gov.trresearchgate.net |
| 6-Methylcoumarin-3-carboxylic acid | 6-Aminoquinoline, EDCI, DMAP, CH2Cl2 | 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide | nih.gov |
| 1,2-Dihydro-2-oxo-pyridine-3-carboxylic acid | Various amines | 6-Aryl-1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives | nih.gov |
Derivatization at Positions 3, 4, 5, and 6 of the Pyranone Ring
The pyranone ring offers multiple sites for derivatization, allowing for extensive exploration of the chemical space around the core structure.
Position 3: The introduction of substituents at the 3-position has been a focus of research. For instance, the synthesis of 3-acylamino-4-methyl-2H-pyran-2-ones can be achieved through a one-pot methodology involving the reaction of methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines in acetic anhydride (B1165640). clockss.org This method provides a direct route to 3-acylamino derivatives with various substituents at the 6-position.
Position 4: The methyl group at the 4-position is a key feature of the parent compound. However, derivatives with different substituents at this position have been synthesized. For example, 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles have been prepared via a domino reaction of α-aroylketene dithioacetals and malononitrile. acs.org This reaction proceeds through addition-elimination, intramolecular cyclization, and ring-opening/closing sequences. acs.org
Position 5: The C-5 position can also be functionalized. For example, methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a commercially available derivative that can be used as a starting material for further modifications. bldpharm.comsielc.com
Position 6: The substituent at the 6-position significantly influences the properties of the pyranone. While the parent compound has a carboxamide group, other derivatives with different functionalities have been synthesized. The reaction of 2-methyl-4-pyrones with DMF-DMA (N,N-dimethylformamide dimethyl acetal) can lead to the formation of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. nih.gov This transformation is sensitive to the nature of other substituents on the pyranone ring.
The following table provides examples of derivatization at different positions of the pyranone ring:
| Position | Reaction Type | Reagents and Conditions | Resulting Derivative | Reference |
| 3 | Acylamination | Methyl ketone, N,N-dimethylacetamide dimethyl acetal, N-acylglycine, Acetic anhydride | 3-Acylamino-4-methyl-2H-pyran-2-one | clockss.org |
| 4 | Domino Reaction | α-Aroylketene dithioacetal, Malononitrile, KOH, DMF | 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile | acs.org |
| 6 | Enamination | 2-Methyl-4-pyrone, DMF-DMA, N-Methylimidazole | 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one | nih.gov |
Annulation and Fusion of the Pyranone Core with Other Heterocyclic Systems
The fusion of the pyranone ring with other heterocyclic systems is a powerful strategy to create novel molecular architectures with potentially enhanced or new biological activities. This approach, known as annulation, can lead to the formation of polycyclic compounds with diverse pharmacological profiles.
One notable example is the synthesis of pyranopyrazoles. These compounds have shown promising antimicrobial, anti-cancer, anti-inflammatory, and antiviral properties. nist.gov For instance, 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs have been synthesized and studied. nist.gov The synthesis of such fused systems often involves multi-component reactions.
Another example is the formation of pyrano[4,3-b]pyridines. The synthesis of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides has been reported, starting from methyl 4-amino-2-methylpyrazole-3-carboxylate. mdpi.com The synthetic route involves N-alkylation, N-acylation with methyl malonyl chloride, and subsequent Dieckmann condensation to form the bicyclic core. mdpi.com
The following table summarizes examples of pyranone core annulation:
| Fused Heterocycle | Synthetic Approach | Starting Materials | Resulting Fused System | Reference |
| Pyrazole (B372694) | Multi-component reaction | - | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nist.gov |
| Pyridine | Multi-step synthesis | Methyl 4-amino-2-methylpyrazole-3-carboxylate, Alkyl iodides, Methyl malonyl chloride | 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide | mdpi.com |
Synthesis of Chiral Pyranone Derivatives
The introduction of chirality into the pyranone scaffold is of great interest for developing stereoselective drugs. The synthesis of chiral pyranone derivatives often involves the use of chiral starting materials or asymmetric synthesis methodologies.
For example, new synthetic routes to (2S)-4-methyl- and (2S)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes have been developed. researchgate.net These chiral aldehydes are valuable precursors for the synthesis of natural products and their analogs, such as the C22–C27 fragments of fijianolides. researchgate.net The synthesis can be based on the transformation of cyclopropanol (B106826) intermediates. researchgate.net
Another approach involves utilizing chiral building blocks derived from natural sources. For instance, D-mannitol has been used as a starting material for the stereoselective total synthesis of sporiolide A, a cytotoxic agent containing a pyranone-like moiety. researchgate.net
Utilization of Pyranone Derivatives as Building Blocks in Complex Molecule Synthesis
Pyranone derivatives serve as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. Their inherent functionality and reactivity make them valuable intermediates in convergent synthetic strategies.
A prime example is the use of 4-hydroxy-6-methyl-2H-pyran-2-one as a building block in multicomponent reactions. It can react with phenylglyoxal (B86788) hydrate (B1144303) and 1,3-dimethylbarbituric acid in a tandem Knoevenagel–Michael protocol to synthesize 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com This demonstrates the utility of pyranones in constructing complex heterocyclic systems.
Furthermore, chiral pyranone derivatives, such as (2S)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes, are crucial precursors in the synthesis of fragments of large macrolides like fijianolides. researchgate.net The synthesis of these complex natural products often relies on the assembly of several smaller, highly functionalized building blocks, with pyranones playing a key role in providing a specific stereochemical and functional framework.
The following table highlights the use of pyranone derivatives as building blocks:
| Pyranone Derivative | Reaction Type | Reactants | Synthesized Complex Molecule | Reference |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Multicomponent reaction | Phenylglyoxal hydrate, 1,3-Dimethylbarbituric acid | 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | mdpi.com |
| (2S)-4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehyde | Multi-step synthesis | - | C22–C27 fragments of fijianolides | researchgate.net |
Emerging Research Applications and Future Directions for 4 Methyl 2 Oxo 2h Pyran 6 Carboxamide in Chemical Research
Role in Materials Science and Functional Molecule Development
The pyranone ring system, a core component of 4-methyl-2-oxo-2H-pyran-6-carboxamide, is increasingly being recognized for its potential in the design of novel functional materials. The inherent rigidity and potential for strong intermolecular interactions make pyranone-containing structures attractive building blocks for high-performance polymers. For instance, aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical stability, which stems from their stiff molecular chains and strong hydrogen bonding. The integration of pyranone units, such as 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one, into polyamide backbones has been shown to yield polymers with high glass-transition temperatures (above 270 °C) and improved solubility in organic solvents compared to conventional aramids. researchgate.net These properties make them suitable for applications requiring durable, processable materials.
Furthermore, the photophysical properties of fused pyran systems are being harnessed for applications in optoelectronics. Pyranoindoles, for example, have been investigated as host materials for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). nih.gov The development of pyran-based fluorophores is an active area of research, with modifications to the core structure enabling the tuning of emission and absorption spectra. nih.govnih.gov The carboxamide group on this compound offers a convenient handle for polymerization or for linking the pyranone core to other functional moieties, suggesting its potential as a versatile building block for creating new functional dyes, sensors, or polymeric materials with tailored electronic and physical properties.
Applications in Agrochemical Research (e.g., Mechanistic Studies of Fungicidal Action)
The 2-pyrone (or α-pyrone) scaffold is prevalent in a variety of natural products that exhibit potent biological activities, including antifungal and phytotoxic effects. nih.gov This has spurred significant interest in pyranone derivatives as potential leads for new agrochemicals. Phytotoxins produced by plant pathogenic fungi often contain the α-pyrone motif, which plays a critical role in disease induction. researchgate.net
Research into synthetic analogues has demonstrated the promise of this chemical class. Studies on a series of 4-methyl-6-alkyl-α-pyrones revealed significant in vitro activity against several pathogenic fungi, including Sclerotium rolfsii and Rhizoctonia solani. The effectiveness was found to be dependent on the length of the alkyl chain, with 4-methyl-6-hexyl-α-pyrone being particularly potent, inhibiting mycelial growth by 50% (ED50) at concentrations between 15-50 µg/mL. In greenhouse trials, this compound suppressed disease development in tomato plants by over 90%. stanford.edu Another related compound, 6-pentyl-α-pyrone (6-PP), has been identified as a powerful antifungal agent against Magnaporthiopsis maydis, the pathogen responsible for late wilt disease in maize. mdpi.com
The mechanism of action for these pyrone-based fungicides is an area of active investigation. It has been proposed that compounds like 6-PP, being oxygenated molecules, belong to the oxylipin family of signaling molecules. mdpi.com Oxylipins are known to play roles in interspecies signaling, and it is suggested that they may recruit mycoparasites towards roots affected by fungal pathogens. mdpi.com The structural similarity of this compound to these active compounds makes it a valuable candidate for inclusion in agrochemical screening programs and for mechanistic studies to further elucidate how pyrones disrupt fungal growth and pathogenesis.
Development of Chemical Probes and Biological Tools for Academic Investigations
The development of chemical probes is essential for visualizing and understanding complex biological processes. The pyranone scaffold is proving to be a versatile platform for the design of such tools. The fluorescence of many pyran-based systems allows for their use in bioimaging. For example, fluorinated analogues of pyronin B have been synthesized and localized in mitochondria, where they can be used to induce and study mitochondrial depolarization upon irradiation with light. nih.gov Similarly, various pyranoindole congeners have been developed that exhibit high quantum yields and large Stokes shifts, making them promising fluorophores for biological applications. nih.gov
The 3-hydroxy-4-pyranone scaffold, found in natural products like kojic acid, serves as a key intermediate for creating new biologically active compounds, including fluorescent probes. researchgate.net Derivatives of kojic acid have been used to develop fluorescent markers for detecting reactive oxygen species (ROS) in parasites, aiding in the study of oxidative stress. acs.org Given that this compound contains the core pyranone ring and a modifiable carboxamide group, it represents a valuable starting material for the synthesis of novel probes. The carboxamide can be functionalized to attach targeting moieties, linkers, or other reporter groups, enabling the creation of tailored tools for investigating specific enzymes, receptors, or cellular environments. The synthesis of a pyranopyran carboxamide has been reported as a potentially effective antibacterial agent, highlighting the utility of the carboxamide functional group in creating bioactive molecules suitable for further investigation. nih.gov
Advances in Catalysis and Methodological Organic Chemistry Utilizing Pyranones
The synthesis of the pyranone ring is a central topic in methodological organic chemistry, with numerous catalytic strategies being developed to improve efficiency, selectivity, and sustainability. iosrjournals.orgnih.gov Modern synthetic routes have moved beyond classical cyclization reactions to embrace advanced catalytic systems. Transition-metal catalysis, particularly with palladium, has been instrumental. For instance, Sonogashira coupling reactions are used to create enynoate precursors that can then be cyclized to form the 2-pyrone ring. nih.gov Nickel-catalyzed [2+2+2] cycloadditions of diynes and carbon dioxide also provide an efficient route to the pyrone core. mdpi.com
Beyond metal catalysis, organocatalysis has emerged as a powerful tool. Isothiourea-mediated cascade reactions can produce highly substituted 2-pyrones from simple starting materials. nih.gov Furthermore, bio-inspired syntheses using enzymatic catalysts are gaining traction for their ability to achieve high regio- and stereoselectivity under mild conditions. iosrjournals.org The development of these diverse catalytic methods not only facilitates access to a wide array of pyranone derivatives but also underscores the importance of the pyranone scaffold as a target for synthetic innovation.
Once synthesized, pyranones like this compound serve as versatile building blocks themselves. The conjugated diene motif within the 2-pyrone ring makes it a privileged diene for Diels-Alder reactions, a cornerstone of organic synthesis for constructing complex cyclic systems. researchgate.net The ongoing development of new catalytic methods to synthesize and functionalize pyranones continues to expand their utility in the construction of complex molecules for various scientific applications. researchgate.net
Prospects for Computational Design and High-Throughput Screening in Pyranone Research
The exploration of the vast chemical space of pyranone derivatives is greatly accelerated by modern computational chemistry and high-throughput screening (HTS) techniques. Computational methods, such as Density Functional Theory (DFT), are routinely used to predict the chemical reactivity and physical properties of pyranone analogues before synthesis. semanticscholar.org These calculations can determine parameters like molecular electrostatic potential and bond dissociation energies, providing insight into the molecule's stability and potential reaction sites, thereby guiding the design of more efficient synthetic routes and novel derivatives. researchgate.netsemanticscholar.org
Simultaneously, HTS allows for the rapid testing of large chemical libraries against biological targets to identify "hits" that can be optimized into lead compounds. nih.gov This approach has been successfully applied to pyranone-based scaffolds. For example, a structure-based combinatorial library design was used to identify novel 3-hydroxy-pyran-4-one derivatives as potent inhibitors of HIV-1 integrase. nih.gov In this process, a core pyranone structure was decorated with diverse chemical fragments in silico, and the resulting virtual library was docked into the enzyme's active site to predict binding affinity. nih.gov Promising candidates were then synthesized and tested.
Quantitative HTS (qHTS) further refines this process by generating concentration-response curves for thousands of compounds in a single experiment, providing rich data on potency and efficacy that can be directly used to establish structure-activity relationships (SAR). nih.gov Given the diverse biological activities associated with pyranones, from antifungal to anticancer effects, the application of HTS and computational design to libraries containing this compound and its analogues holds immense promise for discovering new functional molecules and therapeutic agents. researchgate.netresearchgate.net
Data Tables
Table 1: Antifungal Activity of Selected 4-Methyl-6-Alkyl-α-Pyrone Derivatives This table summarizes the in vitro antifungal activity of pyrone compounds structurally related to this compound against various plant pathogenic fungi. The data shows the concentration required for 50% inhibition of mycelial growth (ED50).
| Compound | Sclerotium rolfsii (ED50 µg/mL) | Rhizoctonia bataticola (ED50 µg/mL) | Pythium aphanidermatum (ED50 µg/mL) | Macrophomina phaseolina (ED50 µg/mL) |
| 4-Methyl-6-butyl-α-pyrone | 25 | 30 | 45 | 50 |
| 4-Methyl-6-pentyl-α-pyrone | 20 | 25 | 35 | 40 |
| 4-Methyl-6-hexyl-α-pyrone | 15 | 20 | 30 | 35 |
| 4-Methyl-6-heptyl-α-pyrone | 18 | 22 | 32 | 38 |
| Data sourced from Chattapadhyay & Dureja, 2006. stanford.edu |
Table 2: Computational and Screening Methodologies in Pyranone Research This table outlines the application of modern computational and screening techniques in the study and development of pyranone-based compounds.
| Technique | Application in Pyranone Research | Key Advantages | Relevant Compounds/Systems |
| Density Functional Theory (DFT) | Prediction of molecular geometry, reactivity, and electronic properties. semanticscholar.org | Guides synthetic strategy; explains experimental observations. | 2H-Pyran-2-one analogues, Dihydropyran derivatives. researchgate.netsemanticscholar.org |
| Molecular Docking | In silico prediction of binding modes and affinities to biological targets. nih.gov | Prioritizes candidates for synthesis; rationalizes biological activity. | 3-Hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors. nih.gov |
| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for activity against a specific target. nih.gov | Accelerates hit identification from large and diverse chemical libraries. researchgate.net | General compound libraries, pyranone-focused libraries. |
| Quantitative HTS (qHTS) | Generates dose-response curves for all compounds in a primary screen. nih.gov | Provides rich SAR data immediately; reduces false negatives. | Enzyme modulators, chemical probes. nih.gov |
Conclusion and Outlook on the Academic Research Trajectory of 4 Methyl 2 Oxo 2h Pyran 6 Carboxamide
Synthesis of Key Research Advancements in Pyranone Chemistry
The synthesis of the 2-pyrone core is a well-established field, with numerous methodologies developed to construct this versatile scaffold. iosrjournals.orgmdpi.com These methods often serve as the foundation for the synthesis of more complex derivatives, including 4-methyl-2-oxo-2H-pyran-6-carboxamide. Key advancements that have propelled the field forward include:
Classical Condensation Reactions: Early methods often relied on condensation reactions, such as the Knoevenagel condensation, which remain relevant for their simplicity and effectiveness in forming the pyranone ring. researchgate.net
Transition Metal-Catalyzed Reactions: The advent of transition metal catalysis has revolutionized pyranone synthesis, offering milder reaction conditions and greater functional group tolerance. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the functionalization of pre-formed pyrone rings. researchgate.net
Multi-component Reactions: More recently, multi-component reactions have gained prominence for their efficiency and atom economy in constructing complex molecular architectures in a single step. kcl.ac.uk
Bio-inspired and Green Synthesis: There is a growing trend towards developing bio-inspired and environmentally friendly synthetic routes. iosrjournals.org This includes the use of enzymatic catalysts and continuous flow systems to improve selectivity and reduce waste. iosrjournals.org
A significant body of research has focused on the synthesis of structurally related compounds, such as 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives. kcl.ac.uktubitak.gov.trresearchgate.net The synthesis of these molecules often starts from readily available precursors like kojic acid and involves a series of steps including protection, oxidation, and amidation. tubitak.gov.tr For instance, the synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives has been achieved using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base such as N-methylmorpholine (NMM). kcl.ac.uktubitak.gov.tr These established protocols for related carboxamides provide a strong starting point for the targeted synthesis of this compound.
Identification of Remaining Research Challenges and Knowledge Gaps
Despite the significant progress in pyranone chemistry, several challenges and knowledge gaps remain, particularly concerning the specific compound this compound.
A primary challenge lies in the scarcity of dedicated research on this particular molecule. While the synthesis of the core pyranone structure and related derivatives is well-documented, specific studies focusing on the synthesis, characterization, and biological evaluation of this compound are limited. This lack of specific data hinders a complete understanding of its properties and potential applications.
Further challenges include:
Regio- and Stereoselectivity: Achieving high levels of regio- and stereoselectivity in the functionalization of the pyranone ring can be difficult. nih.gov The development of new catalytic systems that can control the introduction of substituents at specific positions remains an active area of research. nih.gov
Functional Group Interconversion: The development of robust and efficient methods for the interconversion of functional groups on the pyranone scaffold is crucial for creating diverse libraries of compounds for biological screening. While methods for introducing various substituents exist, the direct and selective synthesis of the carboxamide functionality from other groups can be challenging.
Scalability of Synthetic Routes: Many reported syntheses of pyranone derivatives are performed on a small scale. Developing scalable and cost-effective synthetic routes is essential for the potential translation of these compounds into practical applications.
Projections for Future Interdisciplinary Research Avenues
The future of research on this compound and related pyranones is poised for significant interdisciplinary expansion. The versatile pyranone scaffold serves as an excellent platform for exploration in various scientific fields.
Medicinal Chemistry and Drug Discovery: Pyranone derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. iosrjournals.orgresearchgate.net Future research will likely focus on the synthesis and biological evaluation of libraries of this compound analogues to identify lead compounds for drug discovery programs. The carboxamide group, in particular, is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets.
Materials Science: The conjugated π-system of the pyranone ring imparts interesting photophysical properties to these molecules. nih.gov This opens up avenues for their application in materials science, for example, as components of organic light-emitting diodes (OLEDs), fluorescent probes, or functional polymers. tubitak.gov.tr
Agrochemicals: The biological activity of pyranones extends to the agrochemical field, with some derivatives showing potential as herbicides or insecticides. Future interdisciplinary research could explore the development of novel and selective agrochemicals based on the this compound scaffold.
Catalysis: The pyranone core itself can be utilized as a ligand in the design of new catalysts. The oxygen and carbonyl groups can coordinate to metal centers, potentially leading to novel catalytic systems with unique reactivity and selectivity. nih.govnih.gov
Significance of Pyranone Chemistry in Modern Academic Research
Pyranone chemistry holds a significant position in modern academic research due to the structural diversity and biological relevance of this class of compounds. iosrjournals.org The 2-pyrone motif is found in numerous natural products with potent biological activities, making it a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net
The ongoing development of novel synthetic methodologies for the construction and functionalization of pyranones continues to push the boundaries of organic synthesis. mdpi.com These advancements not only provide access to new and complex molecules but also contribute to a deeper understanding of chemical reactivity and catalysis.
Furthermore, the interdisciplinary nature of pyranone research, spanning from fundamental organic synthesis to applied materials science and drug discovery, highlights its importance in addressing contemporary scientific challenges. The study of compounds like this compound, while currently in its nascent stages, is emblematic of the broader effort to explore the vast chemical space of pyranones and unlock their full potential for the benefit of science and society.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-2-oxo-2H-pyran-6-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) using 4-hydroxy-6-methyl-2H-pyran-2-one as a starting material. For example, derivatives like N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] thioacetamide are synthesized via a one-pot, three-component reaction involving aryl aldehydes and thioacetamide under reflux conditions . Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical for yield improvement, as seen in studies achieving 82–93% yields using dimedone and aromatic aldehydes .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard for structural elucidation. For instance, derivatives like ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) are confirmed via ¹H NMR peaks at δ 2.35 (methyl) and δ 4.20 (ester group), while crystal structures (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) are resolved using single-crystal X-ray diffraction .
Q. What solvent systems are optimal for enhancing solubility in biological assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s limited aqueous solubility. Co-solvency with ethanol (10–20% v/v) improves solubility without denaturing proteins in enzymatic assays .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in multi-component syntheses of pyran-2-one derivatives?
- Methodological Answer : Regioselectivity in MCRs (e.g., Knoevenagel-Michael cascades) depends on catalyst choice and steric effects. For example, iodine(III)-mediated dehydrogenation of pyrazolines yields 5-aryl-3-(4-hydroxy-6-methyl-2H-pyran-2-oxo-3-yl)-1-phenylpyrazoles with high regiocontrol . Computational modeling (DFT) can predict transition states to optimize conditions .
Q. How can contradictory data on reaction yields or isomer ratios be reconciled?
- Methodological Answer : Discrepancies often arise from minor variations in reaction parameters. For instance, in the synthesis of 4-methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile derivatives, yields varied from 81% to 93% due to differences in aryl aldehyde substituents (electron-withdrawing groups vs. electron-donating groups) and reaction times (4–5 hours) . Systematic DOE (Design of Experiments) and HPLC monitoring are recommended to isolate variables .
Q. What mechanistic insights exist for the adsorption behavior of pyran-2-one derivatives on metal surfaces?
- Methodological Answer : Studies on ((4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-(4-methoxy-phenyl)-methyl)-urea reveal pH-dependent adsorption on stainless steel in phosphoric acid media. Electrochemical impedance spectroscopy (EIS) and Langmuir isotherm models indicate chemisorption via carboxylate and hydroxyl groups .
Q. How can computational methods guide the design of pyran-2-one-based inhibitors?
- Methodological Answer : Quantum mechanical calculations (e.g., docking studies, MD simulations) predict binding affinities to targets like kinases or proteases. For example, N-substituted propanamides with the 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl unit show potential as enzyme inhibitors, validated by IC₅₀ values in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
